2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

CAS No.: 684648-47-3

Cat. No.: VC11686611

Molecular Formula: C9H9BF2O2

Molecular Weight: 197.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 684648-47-3 |

|---|---|

| Molecular Formula | C9H9BF2O2 |

| Molecular Weight | 197.98 g/mol |

| IUPAC Name | 2-(3,5-difluorophenyl)-1,3,2-dioxaborinane |

| Standard InChI | InChI=1S/C9H9BF2O2/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h4-6H,1-3H2 |

| Standard InChI Key | OPMWYZCBZAQSRG-UHFFFAOYSA-N |

| SMILES | B1(OCCCO1)C2=CC(=CC(=C2)F)F |

| Canonical SMILES | B1(OCCCO1)C2=CC(=CC(=C2)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

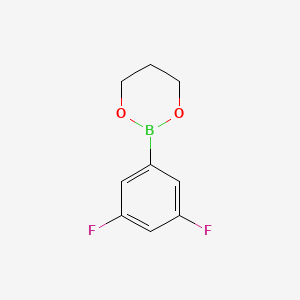

The compound’s IUPAC name, 2-(3,5-difluorophenyl)-1,3,2-dioxaborinane, reflects its bicyclic structure: a six-membered dioxaborinane ring (comprising one boron atom, two oxygen atoms, and three carbon atoms) fused to a 3,5-difluorophenyl group. The SMILES notation, , illustrates the boron atom’s connectivity to the dioxaborinane ring and the aromatic substituent .

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 684648-47-3 | |

| Molecular Formula | ||

| Molecular Weight | 202.98 g/mol | |

| Purity | ≥95% | |

| InChI Key | OPMWYZCBZAQSRG-UHFFFAOYSA-N |

Synthesis and Reaction Mechanisms

Preparation of Dioxaborinane Derivatives

The synthesis typically involves condensing 3,5-difluorophenylboronic acid with 1,3-propanediol under acidic or dehydrating conditions. For example:

This esterification reaction proceeds via boron’s affinity for diols, forming a stable five-membered chelate ring .

Reactivity in Cross-Coupling Reactions

The compound’s primary application lies in Suzuki-Miyaura cross-couplings, where it acts as a transmetallation agent. In a representative reaction with aryl halides (e.g., tetrafluoroiodobenzene), palladium catalysts (e.g., Pd(dba)) mediate the transfer of the 3,5-difluorophenyl group to form biaryl products :

Key factors influencing yield include:

-

Ligand choice: Bulky phosphine ligands (e.g., XPhos, SPhos) suppress homocoupling side reactions .

-

Base selection: Carbonate bases (e.g., NaCO) optimize transmetallation kinetics .

-

Solvent systems: THF/water mixtures enhance boronate stability .

Applications in Organic Synthesis

Construction of Polyfluorinated Biaryls

Polyfluorinated biphenyls are critical in materials science (e.g., liquid crystals) and pharmaceuticals (e.g., kinase inhibitors). The compound’s fluorine substituents direct electrophilic aromatic substitution meta to the boronate, enabling regioselective coupling to electron-deficient aryl halides . For instance, coupling with 2,3,4,5-tetrafluoroiodobenzene yields octafluorobiphenyl derivatives under optimized conditions (85–90% yield) .

Functional Group Compatibility

The dioxaborinane moiety exhibits greater stability toward protodeboronation compared to boronic acids, making it suitable for multistep syntheses. It tolerates:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume